molecular formula C10H10N2O B2598483 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one CAS No. 1936337-16-4

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2598483
CAS No.: 1936337-16-4
M. Wt: 174.203
InChI Key: ACMACVLGQJRPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one is an organic compound that belongs to the class of isoquinolinones. This compound features a unique structure with an aminomethyl group attached to the 1,2-dihydroisoquinolin-1-one core. Isoquinolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one typically involves the reaction of homophthalic anhydride with amines under specific conditions. One common method includes the use of homophthalic anhydride and an appropriate amine, followed by cyclization to form the isoquinolinone ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinones, fully reduced isoquinolines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one is unique due to its isoquinolinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

4-(aminomethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMACVLGQJRPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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